(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride

Catalog No.
S996320
CAS No.
521284-21-9
M.F
C16H19ClN2O3
M. Wt
322.789
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hy...

CAS Number

521284-21-9

Product Name

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride

IUPAC Name

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.789

InChI

InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1

InChI Key

LUAUJCGKCGBAKA-NTISSMGPSA-N

SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl

Synonyms

(αR)-[[[2-(4-nitrophenyl)ethyl]amino]methyl]-benzenemethanol Monohydrochloride
  • Studies on biological targets

    There is limited research exploring how R-NPEA interacts with biological targets. Some studies have investigated its potential to bind to specific receptors or enzymes in cells.PubChem: ) More research is needed to understand its mechanism of action.

  • Applications in medicinal chemistry

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is a complex organic compound characterized by its unique molecular structure, which includes a nitrophenethyl group, an amino group, and a phenylethanol moiety. The compound has the molecular formula C₁₆H₁₉ClN₂O₃ and a molecular weight of approximately 322.78 g/mol. The presence of the nitro group (NO₂) on the phenethyl part enhances its reactivity, making it suitable for various

The chemical reactivity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is largely dictated by its functional groups:

  • Nucleophilic Substitution: The nitro group can facilitate nucleophilic substitution reactions.
  • Acid-Base Reactions: The amino group can act as a base, participating in protonation and deprotonation reactions.
  • Hydrochloride Group Displacement: The hydrochloride group may be displaced in reactions with stronger nucleophiles, leading to the formation of various derivatives .

Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride typically involves several steps:

  • Formation of the Phenylethanol Backbone: This can be achieved through alkylation or reduction methods.
  • Introduction of the Nitrophenyl Group: This step often involves electrophilic aromatic substitution or similar reactions to attach the nitrophenyl moiety to the ethylamine chain.
  • Hydrochloride Salt Formation: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt .

Interaction studies involving (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride have shown that further research is necessary to fully understand its mechanism of action. Preliminary studies suggest potential binding to specific receptors or enzymes, indicating its relevance in pharmacological research .

Several compounds share structural similarities with (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-2-((4-Nitrophenethyl)amino)-1-phenylethanolC₁₆H₁₉ClN₂O₃Stereoisomer differing at chiral center
2-(4-Nitrophenyl)ethylamineC₁₄H₁₈N₂O₂Lacks hydroxyl group; simpler structure
1-(4-Nitrophenyl)ethanolC₁₄H₁₈N₂O₂No amino group; primarily alcohol functionality

Uniqueness

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride stands out due to its chiral configuration and combination of functional groups, which may enhance its biological activity compared to simpler analogs. Its dual functionality as both an amine and an alcohol allows for diverse chemical reactivity not present in similar compounds .

Dates

Modify: 2023-08-15

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